N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide
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Description
N-(4-nitrophenyl)-3-(2-(m-tolyloxy)acetamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C24H19N3O6 and its molecular weight is 445.431. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Properties and Applications
- The compound has been studied for its fluorescent properties. For instance, derivatives of benzofuran-2-carboxamide have been applied as fluorescent whiteners on polyester fibers, demonstrating satisfactory results (Rangnekar & Shenoy, 1987).
Antibacterial and Antimicrobial Activity
- Some derivatives integrated with quinoline, pyrazole, and benzofuran moieties have shown promising in vitro antibacterial activity against pathogenic bacteria like S. aureus and E. coli (Idrees, Bodkhe, Siddiqui, & Kola, 2020).
- Additionally, compounds with a benzofuran-2-carboxamide core have been evaluated for antidiabetic activity via α-amylase inhibition assays (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Synthesis and Chemical Properties
- Research has also focused on the synthesis and characterization of benzofuran-2-carboxamides, highlighting their functional versatility and potential applications in creating diverse chemical structures (Han, Wu, & Dai, 2014).
- The synthesis and structural analysis of N,N-diacylaniline derivatives, including those with nitrophenyl groups, have been explored, providing insights into the properties of such compounds (Al‐Sehemi, Abdul-Aziz Al-Amri, & Irfan, 2017).
Sensor Applications
- A benzofuran glycinamide-based chemosensor, including a benzofuran-2-carboxamide moiety, was developed for the selective detection of Fe3+ ions, demonstrating significant "on-off" fluorescence response (Madhu, Sivakumar, Sribalan, & Arumugam, 2022).
Properties
IUPAC Name |
3-[[2-(3-methylphenoxy)acetyl]amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O6/c1-15-5-4-6-18(13-15)32-14-21(28)26-22-19-7-2-3-8-20(19)33-23(22)24(29)25-16-9-11-17(12-10-16)27(30)31/h2-13H,14H2,1H3,(H,25,29)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMOXOWOGCQJOG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.